Cas no 124789-18-0 (tert-butyl 3-aminocyclohexane-1-carboxylate)

Tert-butyl 3-aminocyclohexane-1-carboxylate is a cyclohexane-based derivative featuring both an amine and a tert-butyl ester functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild acidic conditions, while the amine functionality allows for further derivatization. Its rigid cyclohexane backbone contributes to stereochemical control in synthesis. The product is typically used in peptide modifications, chiral auxiliaries, and as a building block for complex molecules. High purity and well-defined stereochemistry make it suitable for research and industrial-scale processes requiring precise molecular frameworks.
tert-butyl 3-aminocyclohexane-1-carboxylate structure
124789-18-0 structure
Product Name:tert-butyl 3-aminocyclohexane-1-carboxylate
CAS No:124789-18-0
MF:C11H21NO2
MW:199.28994345665
MDL:MFCD10688271
CID:2117345
PubChem ID:45598107
Update Time:2025-06-30

tert-butyl 3-aminocyclohexane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-aminocyclohexanecarboxylate
    • cis + trans t-Butyl-3-aminocyclohexane carboxylate
    • tert-butyl 3-aminocyclohexane-1-carboxylate
    • SBB092506
    • cis + trans tert-Butyl 3-aminocyclohexane carboxylate
    • MFCD10688271
    • AKOS012342046
    • tert-butyl3-aminocyclohexanecarboxylate
    • 124789-18-0
    • G27527
    • EN300-263149
    • tert-Butyl-3-aminocyclohexane carboxylate (cis + trans)
    • DA-46726
    • SCHEMBL15614036
    • MDL: MFCD10688271
    • Inchi: 1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3
    • InChI Key: MDFWHHAKFURWJC-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(C1CCCC(C1)N)=O

Computed Properties

  • Exact Mass: 199.157228913g/mol
  • Monoisotopic Mass: 199.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3
  • XLogP3: 1.4

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Additional information on tert-butyl 3-aminocyclohexane-1-carboxylate

Introduction to tert-butyl 3-aminocyclohexane-1-carboxylate (CAS No. 124789-18-0)

tert-butyl 3-aminocyclohexane-1-carboxylate (CAS No. 124789-18-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, an amino group, and a cyclohexane ring. These features contribute to its chemical stability and reactivity, making it an important intermediate in the synthesis of various bioactive molecules.

The chemical structure of tert-butyl 3-aminocyclohexane-1-carboxylate can be represented as follows: C10H19NO2. The tert-butyl group provides steric protection, while the amino and carboxyl groups offer multiple functional sites for further chemical modifications. This combination of functional groups makes the compound highly valuable in the design and synthesis of novel drugs and therapeutic agents.

In recent years, tert-butyl 3-aminocyclohexane-1-carboxylate has gained considerable attention due to its potential in the development of central nervous system (CNS) drugs. Research has shown that compounds derived from this structure exhibit potent neuroprotective and anti-inflammatory properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tert-butyl 3-aminocyclohexane-1-carboxylate were effective in reducing neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthetic pathways for tert-butyl 3-aminocyclohexane-1-carboxylate have been extensively studied and optimized. One common method involves the reaction of cyclohexanone with tert-butyl bromoacetate followed by reduction and subsequent amination. This multi-step process ensures high yields and purity, making it suitable for large-scale production in pharmaceutical settings.

In addition to its use in drug development, tert-butyl 3-aminocyclohexane-1-carboxylate has found applications in other areas of chemical research. For example, it serves as a key building block in the synthesis of chiral ligands used in asymmetric catalysis. The chiral nature of the cyclohexane ring allows for the creation of enantiomerically pure compounds, which are crucial for many pharmaceutical and fine chemical applications.

The physicochemical properties of tert-butyl 3-aminocyclohexane-1-carboxylate, such as its solubility, melting point, and stability, have been well-characterized. It is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination. The compound is soluble in common organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its use in various synthetic reactions.

Safety considerations are an important aspect when working with tert-butyl 3-aminocyclohexane-1-carboxylate. While it is not classified as a hazardous material, standard laboratory safety protocols should be followed to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats.

In conclusion, tert-butyl 3-aminocyclohexane-1-carboxylate (CAS No. 124789-18-0) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an essential intermediate in the synthesis of bioactive molecules. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the field.

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